2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile
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Overview
Description
2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile is an organic compound that features a benzonitrile group attached to a tetrazole ring via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with a suitable benzonitrile derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reactants, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or amines; reactions often carried out in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile is not fully understood, but it is believed to interact with various molecular targets through its functional groups. The tetrazole ring can engage in hydrogen bonding and electrostatic interactions, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-((1-Methyl-1H-tetrazol-5-yl)thio)ethanamine
- **2-((1-Methyl-1H-tetrazol-5-yl)thio)acetic acid
- **1-Methyl-1H-tetrazole-5-thiol
Uniqueness
2-(((1-Methyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile is unique due to the presence of both a benzonitrile group and a tetrazole ring, which confer distinct chemical properties
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c1-15-10(12-13-14-15)16-7-9-5-3-2-4-8(9)6-11/h2-5H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGHDMHFOAUONR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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